Trimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium acetate is a quaternary ammonium salt with the molecular formula C5H13NO2. It is commonly used as a buffer solution in various scientific research fields due to its ability to maintain the stability of solutions under both acidic and alkaline conditions . The compound is typically found as a white crystalline powder or in solution form and is highly soluble in water, methanol, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylammonium acetate can be synthesized by the reaction of trimethylamine with acetic acid. The specific preparation method involves dissolving an appropriate amount of trimethylamine in water and then adding acetic acid dropwise to the trimethylamine solution while stirring . The reaction is typically carried out at room temperature, and the product is obtained through filtration and crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic acid to a solution of trimethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization and drying to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo Hofmann elimination, where the quaternary ammonium salt is converted to a tertiary amine and an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Hofmann Elimination: This reaction requires a strong base such as silver hydroxide and is carried out at elevated temperatures (100-200°C).
Major Products
Substitution Reactions: The major products depend on the nucleophile used but generally include substituted ammonium salts.
Hofmann Elimination: The major products are tertiary amines and alkenes.
Scientific Research Applications
Trimethylammonium acetate is widely used in scientific research due to its versatile properties:
Analytical Chemistry: It serves as an ion-pairing reagent in chromatographic separations, enhancing the retention and separation of polar and ionizable compounds.
Chromatography: It is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) analyses, aiding in the ionization and detection of analytes.
Capillary Electrophoresis: It acts as a background electrolyte to enhance the separation of charged analytes based on their electrophoretic mobility.
Organic Synthesis: It is employed as a phase-transfer catalyst and stabilizes reaction intermediates, making it valuable in synthetic chemistry research.
Mechanism of Action
The mechanism by which trimethylammonium acetate exerts its effects involves the formation of ion pairs with analytes, thereby improving chromatographic resolution and sensitivity . In Hofmann elimination, the compound acts as a source of trimethylammonium cations and acetate anions, facilitating the elimination reaction to form tertiary amines and alkenes .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Acetate: Similar in structure but with four methyl groups attached to the nitrogen atom.
Tetraethylammonium Acetate: Contains ethyl groups instead of methyl groups.
Tetrabutylammonium Acetate: Contains butyl groups, making it bulkier and less soluble in water.
Uniqueness
Trimethylammonium acetate is unique due to its smaller size and higher solubility in water compared to its larger counterparts like tetraethylammonium acetate and tetrabutylammonium acetate. This makes it particularly useful in applications requiring high solubility and efficient ion-pairing capabilities .
Properties
CAS No. |
6850-27-7 |
---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |
InChI Key |
KYWVDGFGRYJLPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C[NH+](C)C |
Canonical SMILES |
CC(=O)O.CN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.